(2R)-2-(1-Methylcyclopentyl)propan-1-ol
Description
(2R)-2-(1-Methylcyclopentyl)propan-1-ol is a chiral secondary alcohol characterized by a methyl-substituted cyclopentyl group at the β-position of the propanol backbone. The synthesis of such compounds often involves enantioselective reduction of ketones, as seen in bioreduction methodologies , or chemical catalysis. Structural elucidation of similar alcohols frequently employs X-ray crystallography, leveraging programs like SHELX .
Properties
IUPAC Name |
(2R)-2-(1-methylcyclopentyl)propan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18O/c1-8(7-10)9(2)5-3-4-6-9/h8,10H,3-7H2,1-2H3/t8-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWVXWYJMYJGHIY-QMMMGPOBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)C1(CCCC1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CO)C1(CCCC1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural and Stereochemical Features
Key analogs for comparison include:
- (2R,S)-1-(6-Methoxy-4-(methoxymethyl)-1H-indol-5-yloxy)-3-(2-(2-methoxyphenoxy)ethylamino)propan-2-ol (): Features an indole ring and multiple methoxy groups, imparting aromaticity and polar solubility.
- Impurities E, F, G, H (): Include phenoxy and amino-substituted propanols, such as (2RS)-1-[2-(2-Methoxyethyl)-phenoxy]-3-[(1-methylethyl)amino]propan-2-ol, which exhibit diverse functional groups affecting reactivity and bioavailability.
Differentiators of the Target Compound :
- Steric Effects : The methylcyclopentyl group introduces significant steric hindrance compared to planar aromatic substituents in analogs from and . This may reduce solubility in polar solvents but enhance lipid membrane permeability.
- Stereochemical Purity : The (2R)-enantiomer contrasts with racemic mixtures (e.g., impurities), which require chiral resolution for pharmaceutical use.
Physical and Chemical Properties
Regulatory and Quality Considerations
- Impurity Control : Analogous to , the synthesis of this compound would require monitoring of stereochemical byproducts and residual solvents.
- Stability : Cyclopentyl groups may enhance stability against oxidation compared to aromatic analogs, though hydrolytic susceptibility of the alcohol group remains a concern.
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